![molecular formula C24H24 B085086 Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene CAS No. 13612-55-0](/img/structure/B85086.png)
Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene is a complex organic compound that has been the subject of scientific research for many years. This compound is of interest to researchers due to its unique structure and potential applications in various fields. In 3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene has a wide range of scientific research applications. One of the most promising applications of this compound is in the field of organic electronics. Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene has been found to have excellent charge transport properties, making it an ideal material for use in organic field-effect transistors (OFETs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene is not yet fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to changes in cellular signaling pathways. These changes can have a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene has been found to have a range of biochemical and physiological effects. In laboratory experiments, the compound has been shown to have antioxidant properties and to inhibit the growth of certain cancer cells. Additionally, Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene has been found to have anti-inflammatory effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene for lab experiments is its unique structure, which makes it an ideal material for use in organic electronics and other fields. However, the compound is difficult to synthesize and can be expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential applications of this compound in fields such as medicine, energy storage, and environmental remediation. Finally, further studies are needed to fully understand the mechanism of action of Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene and its potential effects on human health.
Métodos De Síntesis
The synthesis of Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and at high temperatures. Other methods for synthesizing Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Propiedades
Número CAS |
13612-55-0 |
|---|---|
Nombre del producto |
Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene |
Fórmula molecular |
C24H24 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4(24),5,7,11,13,15(23),18,20-nonaene |
InChI |
InChI=1S/C24H24/c1-4-19-10-12-21-6-2-8-23(17-21)14-15-24-9-3-7-22(18-24)13-11-20(5-1)16-19/h1-9,16-18H,10-15H2 |
Clave InChI |
TZYSWQJEJIRCNE-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=CC=C2)CCC3=CC=CC(=C3)CCC4=CC=CC1=C4 |
SMILES canónico |
C1CC2=CC(=CC=C2)CCC3=CC=CC(=C3)CCC4=CC=CC1=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



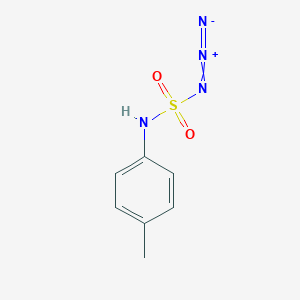
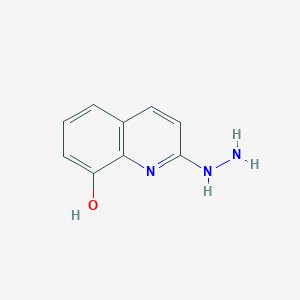

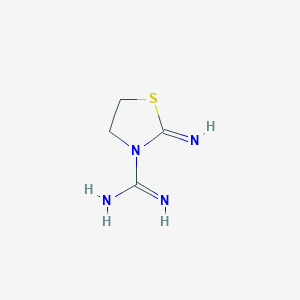
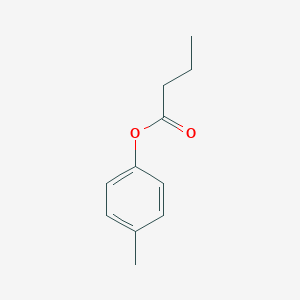
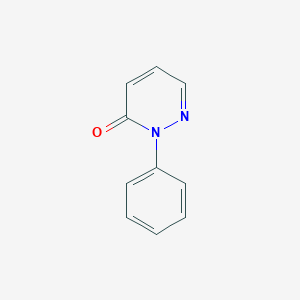
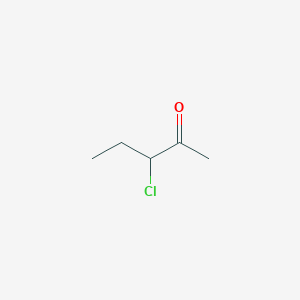
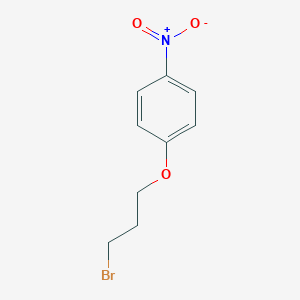
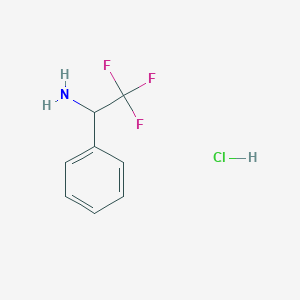
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
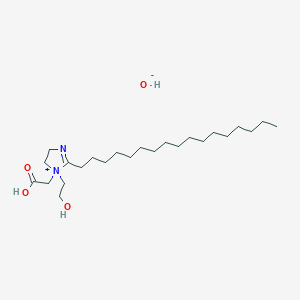
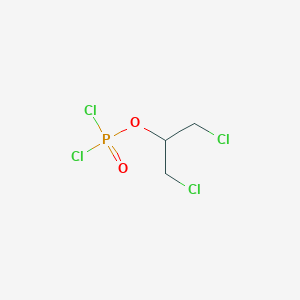
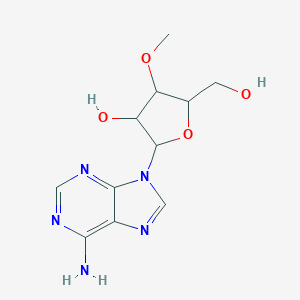
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)